Cas no 2307784-86-5 (1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel-)

2307784-86-5 structure
اسم المنتج:1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel-
كاس عدد:2307784-86-5
وسط:C11H18O4
ميغاواط:214.258224010468
CID:5248591
1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel-
-
- نواة داخلي: 1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
- مفتاح Inchi: DLQSTANETGIDCE-SFYZADRCSA-N
- ابتسامات: [C@H]1(C(OC(C)(C)C)=O)CC[C@@H](C(O)=O)C1
1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262552-0.5g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid |
2307784-86-5 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
Enamine | EN300-262552-0.25g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid |
2307784-86-5 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-262552-5.0g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid |
2307784-86-5 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Aaron | AR0280NI-50mg |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 50mg |
$265.00 | 2025-02-15 | |
1PlusChem | 1P0280F6-1g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 1g |
$981.00 | 2024-05-24 | |
1PlusChem | 1P0280F6-250mg |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 250mg |
$516.00 | 2024-05-24 | |
Enamine | EN300-262552-1.0g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid |
2307784-86-5 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
1PlusChem | 1P0280F6-50mg |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 50mg |
$269.00 | 2024-05-24 | |
1PlusChem | 1P0280F6-100mg |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 100mg |
$369.00 | 2024-05-24 | |
1PlusChem | 1P0280F6-10g |
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis |
2307784-86-5 | 95% | 10g |
$4006.00 | 2024-05-24 |
1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel- الوثائق ذات الصلة
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2307784-86-5 (1,3-Cyclopentanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1S,3R)-rel-) منتجات ذات صلة
- 2092093-35-9(Cyclobutanecarboxylic acid, 1-(1,1-difluoropropyl)-)
- 388103-29-5(3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one)
- 14814-06-3(ethyl 4-amino-2-methoxybenzoate)
- 1252665-89-6(3-Chloro-2',6'-dimethylpropiophenone)
- 87051-46-5(Butanserin)
- 1353984-01-6(Benzyl-isopropyl-piperidin-3-yl-amine)
- 1445770-27-3(2-(2-chlorophenyl)-N-(3-fluoro-1,4-dihydropyridin-4-ylidene)ethene-1-sulfonamide)
- 2137492-66-9(5-(3,5-Dimethylcyclohexyl)piperidine-2-carboxylic acid)
- 100807-74-7(1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one)
- 1807005-93-1(3-(Difluoromethyl)-4-hydroxy-5-iodopyridine-2-carboxylic acid)
الموردين الموصى بهم
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
